Benzyl 4-oxoazocane-1-carboxylate

Description

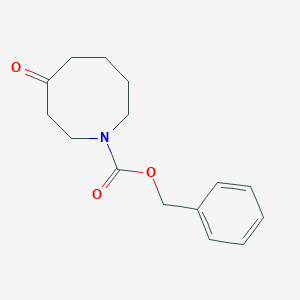

Benzyl 4-oxoazocane-1-carboxylate (CAS 1017575-52-8) is an 8-membered lactam-containing benzoate ester. Its structure comprises a benzyl ester group attached to a nitrogen-containing azocane ring with a ketone moiety at the 4-position. This compound is primarily used in organic synthesis, particularly as a precursor for bioactive molecules or catalysts.

Key structural features include:

- Azocane ring: An 8-membered saturated heterocycle with a nitrogen atom.

- Benzyl ester: Provides aromatic hydrophobicity, influencing solubility and reactivity.

Properties

Molecular Formula |

C15H19NO3 |

|---|---|

Molecular Weight |

261.32 g/mol |

IUPAC Name |

benzyl 4-oxoazocane-1-carboxylate |

InChI |

InChI=1S/C15H19NO3/c17-14-8-4-5-10-16(11-9-14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2 |

InChI Key |

MDHDEHZYMBZHQB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CCC(=O)C1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-oxoazocane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diester, followed by cyclization to form the azocane ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, thereby optimizing the production process. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-oxoazocane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, substituted azocane compounds, and various oxidized products depending on the specific reaction conditions employed .

Scientific Research Applications

Benzyl 4-oxoazocane-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of Benzyl 4-oxoazocane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Benzyl 4-Oxoazepane-1-Carboxylate

Benzyl 4-oxoazepane-1-carboxylate (CAS 83621-33-4) is a 7-membered lactam analog.

| Parameter | Benzyl 4-Oxoazocane-1-Carboxylate | Benzyl 4-Oxoazepane-1-Carboxylate |

|---|---|---|

| CAS Number | 1017575-52-8 | 83621-33-4 |

| Molecular Formula | C15H19NO3 (inferred) | C14H17NO3 |

| Ring Size | 8-membered azocane | 7-membered azepane |

| Suppliers | 1 | 16 |

| Polarity | Higher (larger ring, more conformational flexibility) | Moderate |

| Applications | Limited data; niche synthetic use | Widely used in peptidomimetics and drug discovery |

Key Differences :

Comparison with Simple Benzoate Esters

Example: Methyl benzoate (CAS 93-58-3) and benzyl 4-oxobutanoate (CAS 53229-60-0).

| Parameter | This compound | Methyl Benzoate | Benzyl 4-Oxobutanoate |

|---|---|---|---|

| Complexity | High (heterocyclic lactam) | Low (simple ester) | Moderate (linear chain with ketone) |

| Polarity | High (lactam, H-bond donors) | Low | Moderate (ketone) |

| Reactivity | Susceptible to lactam ring-opening | Stable under mild conditions | Ketone participates in nucleophilic reactions |

| Applications | Specialty synthesis | Solvent, flavoring | Intermediate in fragrances |

Key Insights :

Comparison with Other Heterocyclic Benzoates

Example : Benzyl 4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate (CAS 873779-32-9).

| Parameter | This compound | Spirocyclic Analog |

|---|---|---|

| Structure | Monocyclic lactam | Spirocyclic (chromane-piperidine fusion) |

| Complexity | Moderate | High |

| Bioactivity Potential | Limited data | Likely higher (spirocycles often enhance target selectivity) |

| Suppliers | 1 | 2 |

Key Insights :

- Spirocyclic analogs may offer superior binding specificity due to rigid 3D structures, whereas azocane derivatives provide flexibility for conformational adaptation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.